molecular formula C6H13NO3 B7938877 4-Hydroxy-N-methoxy-N-methylbutanamide

4-Hydroxy-N-methoxy-N-methylbutanamide

Cat. No.: B7938877
M. Wt: 147.17 g/mol
InChI Key: AIKUJZQXDGQFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-N-methoxy-N-methylbutanamide is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • "4-Hydroxy-N-methoxy-N-methylbutanamide" and its derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), which are significant in various biological processes including cancer metastasis and inflammation. For instance, Wagner et al. (2009) discussed a derivative used in PET imaging to study MMP activity in animal models (Wagner et al., 2009).

  • The compound has been utilized in the synthesis of novel chemical structures, such as cyclopropanecarboxamides and pyrrolidin-2-ones. Mekhael et al. (2011) described a base-catalyzed cyclization process using a derivative of "this compound" (Mekhael, Linden, & Heimgartner, 2011).

  • Its derivatives have been involved in the study of catecholamine pathways, as seen in research by Mathieu et al. (1980), exploring the metabolism of norepinephrine and dopamine (Mathieu et al., 1980).

  • In cancer research, Zheng et al. (2004) synthesized carbon-11 labeled derivatives of "this compound" for evaluating them as potential PET cancer biomarkers (Zheng et al., 2004).

  • The compound's derivatives have also been examined in the development of novel pharmaceuticals. For instance, King et al. (2011) researched derivatives for their potential as anticonvulsants and pain attenuators (King et al., 2011).

  • In environmental science, Aschmann et al. (2011) studied the reaction of a derivative with OH radicals, which is important for understanding the environmental fate of industrial chemicals (Aschmann, Arey, & Atkinson, 2011).

Properties

IUPAC Name

4-hydroxy-N-methoxy-N-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-7(10-2)6(9)4-3-5-8/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKUJZQXDGQFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCCO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.